Demethoxyencecalin

Vue d'ensemble

Description

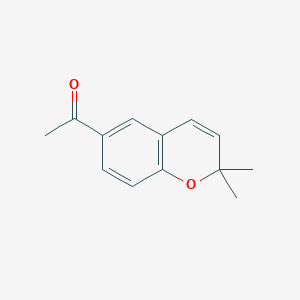

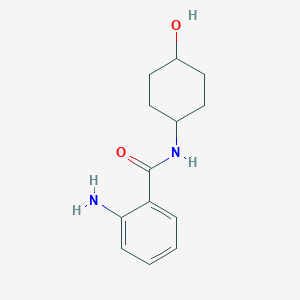

Demethoxyencecalin est un composé de chromene isolé de la plante de tournesol (Helianthus annuus).

Applications De Recherche Scientifique

Demethoxyencecalin has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other chromene derivatives.

Biology: Studied for its antifungal properties and potential use in controlling fungal infections in plants.

Medicine: Investigated for its potential therapeutic effects against fungal infections in humans.

Industry: Utilized in the development of antifungal agents for agricultural and pharmaceutical applications

Mécanisme D'action

L’activité antifongique de la demethoxyencecalin est attribuée à sa capacité à perturber les membranes cellulaires fongiques. Le composé cible des enzymes spécifiques impliquées dans la synthèse de la paroi cellulaire, ce qui conduit à la lyse cellulaire et à la mort . Les voies moléculaires impliquées comprennent l’inhibition de la synthèse de l’ergostérol, un composant essentiel des membranes cellulaires fongiques.

Analyse Biochimique

Biochemical Properties

Demethoxyencecalin interacts with various biomolecules in biochemical reactions. It is known to exhibit antifungal activity, suggesting that it may interact with enzymes and proteins involved in fungal growth and reproduction

Cellular Effects

The cellular effects of this compound are primarily related to its antifungal activity. It is likely to influence cell function by inhibiting the growth and reproduction of fungal cells

Molecular Mechanism

It is known to exert its effects at the molecular level, likely involving binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is known to be a product of the plant Helianthus annuus

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Demethoxyencecalin peut être synthétisé par la biotransformation des chromènes. Dans une méthode, des chromènes de semis comme la this compound et la demethylencecalin sont alimentés à des cultures de suspension cellulaire, ce qui donne des rendements élevés de produits hydroxylés . La voie de synthèse implique une hydroxylation à l’un des groupes méthyles géminés de l’hétérocycle de chromene.

Méthodes de Production Industrielle : La production industrielle de this compound implique généralement l’extraction de plantes de tournesol. Le composé est isolé par chromatographie sur colonne et chromatographie liquide haute performance (CLHP) . Le processus d’extraction est optimisé pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

Types de Réactions : Demethoxyencecalin subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses alcools correspondants.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure du chromene.

Réactifs et Conditions Communes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans des conditions contrôlées.

Produits Principaux :

Dérivés hydroxylés : Formés par oxydation.

Alcools : Produits par réduction.

Chromènes substitués : Résultant de réactions de substitution.

4. Applications de la Recherche Scientifique

This compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d’autres dérivés de chromene.

Biologie : Étudié pour ses propriétés antifongiques et son utilisation potentielle dans le contrôle des infections fongiques chez les plantes.

Médecine : Enquête sur ses effets thérapeutiques potentiels contre les infections fongiques chez l’homme.

Industrie : Utilisé dans le développement d’agents antifongiques pour les applications agricoles et pharmaceutiques

Comparaison Avec Des Composés Similaires

Demethoxyencecalin est unique parmi les chromènes en raison de ses propriétés antifongiques spécifiques. Les composés similaires comprennent :

Scopolétine : Un autre chromene doté d’une activité antifongique.

Scopoline : Une forme glycosylée de la scopolétine.

Ayapin : Une coumarine ayant des effets antifongiques puissants.

Ces composés présentent des similitudes structurelles mais diffèrent dans leurs activités biologiques et leurs applications spécifiques.

Propriétés

IUPAC Name |

1-(2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJTXVHECZCXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172486 | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-07-1 | |

| Record name | Demethoxyencecalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,2-dimetyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(2,2-dimethyl-2H-1-benzopyran-6-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,2-Dimethylchromen-6-yl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2K3C7TNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Acetyl-2,2-dimethyl-2H-1-benzopyran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Demethoxyencecalin and where is it found?

A1: this compound is a natural chromene derivative found in several plant species, notably Ageratina adenophora (formerly Eupatorium adenophorum) [, ]. It is primarily found within the leaves of A. adenophora seedlings, where it constitutes a significant portion of the total chromenes present [, ]. Other plant species like Arnica sachalinensis have also been found to contain this compound [].

Q2: How is this compound biosynthesized?

A2: Studies suggest that this compound biosynthesis in A. adenophora likely originates from precursors within the shikimic acid pathway []. This pathway is responsible for the production of aromatic amino acids and other secondary metabolites in plants. Further research using labeled precursors could confirm the specific steps involved in this compound biosynthesis.

Q3: Are there any biotransformation products of this compound?

A3: Yes, this compound is metabolized in A. adenophora seedlings through a series of biotransformations []. It undergoes hydroxylation to yield demethylencecalin, which is then methylated to produce encecalin. This bioconversion sequence has been observed through accumulation kinetics and feeding experiments with non-radioactive chromenes [].

Q4: Does this compound biotransformation differ in cell cultures?

A4: Interestingly, cell suspension cultures of A. adenophora exhibit distinct biotransformation patterns compared to seedlings []. While seedlings primarily convert this compound to demethylencecalin and encecalin, cell cultures yield a hydroxylated derivative of this compound []. This highlights the potential influence of in vitro conditions on metabolic pathways.

Q5: Have any synthetic routes been developed for this compound?

A5: While specific details are limited within the provided research, one study mentions the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for the convenient synthesis of this compound []. Further exploration of this synthetic approach could be beneficial for producing this compound for research purposes.

Q6: What is the current understanding of this compound's ecological role?

A7: The exact ecological role of this compound is not fully understood. Considering its presence in various plant species and its potential antifungal properties [], it is plausible that this compound contributes to plant defense mechanisms against pathogens or herbivores.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)

![10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene](/img/structure/B101386.png)